molecular formula C22H21Cl2N3O2 B2420084 methyl 4-[4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]benzoate CAS No. 1026095-65-7

methyl 4-[4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]benzoate

Cat. No.: B2420084
CAS No.: 1026095-65-7
M. Wt: 430.33
InChI Key: DGOXVIMOLJBEOC-UHFFFAOYSA-N
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Description

Methyl 4-[4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]benzoate is a complex organic compound that features a pyrazole ring substituted with a dichlorophenyl group, a piperidine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]benzoate typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester.

    Substitution with Dichlorophenyl Group: The pyrazole ring is then substituted with a 2,4-dichlorophenyl group using appropriate reagents and conditions.

    Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.

    Coupling of Pyrazole and Piperidine Rings: The pyrazole and piperidine rings are coupled using cross-coupling reactions such as Suzuki–Miyaura coupling.

    Esterification: Finally, the benzoate ester is formed through esterification reactions involving benzoic acid derivatives and alcohols.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl 4-[4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

methyl 4-[4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21Cl2N3O2/c1-29-22(28)15-2-5-17(6-3-15)27-10-8-14(9-11-27)20-13-21(26-25-20)18-7-4-16(23)12-19(18)24/h2-7,12-14H,8-11H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGOXVIMOLJBEOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2CCC(CC2)C3=CC(=NN3)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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